Dehydroxy Vildagliptin
CAS No.:
Cat. No.: VC18567637
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H25N3O |
---|---|
Molecular Weight | 287.4 g/mol |
IUPAC Name | (2R)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile |
Standard InChI | InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m1/s1 |
Standard InChI Key | GFJBFJGNXDVDDX-UZZMVUAXSA-N |
Isomeric SMILES | C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Canonical SMILES | C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Introduction
Structural and Chemical Characterization of Dehydroxy Vildagliptin
Relationship to Vildagliptin
Vildagliptin (chemical name: (2S)-1-[[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile) is a small-molecule DPP-4 inhibitor used in type 2 diabetes management . Dehydroxy vildagliptin likely refers to a derivative lacking the hydroxyl (-OH) group on the adamantane moiety. This structural modification could alter its pharmacokinetic properties, including solubility, protein binding, and metabolic stability.
Synthetic Pathways
While no direct synthesis route for dehydroxy vildagliptin is documented, vildagliptin’s patented synthesis provides clues. The process involves:
-
Step 1: Formation of (S)-2-cyanopyrrolidine.
-
Step 2: Reaction with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine .
-
Step 3: Coupling with 3-amino-1-adamantanol in the presence of potassium iodide and tetrahydrofuran (THF) .
Pharmacokinetic and Metabolic Profile
Absorption and Distribution
Vildagliptin exhibits rapid absorption (T<sub>max</sub> = 1.7 hours) and moderate protein binding (9.3%) . Dehydroxy vildagliptin, lacking the hydroxyl group, may display:
-
Increased lipophilicity, enhancing blood-brain barrier penetration.
-
Reduced solubility, potentially necessitating formulation adjustments.
Metabolism and Elimination
Vildagliptin undergoes hydrolysis to inactive metabolites, primarily LAY 151 (57% of dose), via non-cytochrome P450 pathways . Dehydroxy vildagliptin’s metabolic fate could differ:
-
Resistance to hydrolysis: The absence of the hydroxyl group may sterically hinder enzymatic cleavage.
-
Alternative pathways: Oxidation or glucuronidation may dominate, altering clearance rates.
Pharmacodynamics and Therapeutic Implications
Mechanism of Action
Vildagliptin inhibits DPP-4, increasing active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels . Dehydroxy vildagliptin’s efficacy would depend on:
-
DPP-4 binding affinity: Structural changes might reduce inhibitor-enzyme interactions.
-
Half-life extension: Enhanced metabolic stability could prolong therapeutic effects.
Clinical Efficacy (Extrapolated Data)
In clinical trials, vildagliptin reduced HbA1c by 0.5–1.1% and fasting plasma glucose by 20–40 mg/dL . Dehydroxy vildagliptin’s potency could be compared using in vitro models:
Parameter | Vildagliptin | Dehydroxy Vildagliptin (Predicted) |
---|---|---|
DPP-4 IC<sub>50</sub> | 3.5 nM | 5.2–8.0 nM (estimated) |
Half-life (hours) | 2–3 | 3.5–5.0 |
Protein binding (%) | 9.3 | 12–15 |
Regulatory and Developmental Status
As of 2025, dehydroxy vildagliptin remains unapproved and undocumented in clinical trials. Its development would require:
-
Preclinical toxicity studies.
-
Phase I pharmacokinetic trials.
-
Head-to-head comparisons with vildagliptin.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume